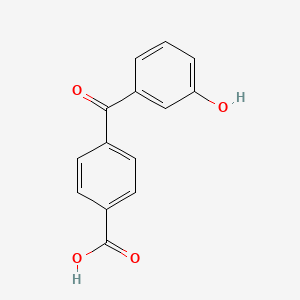

4-(3-Hydroxybenzoyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxybenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-12-3-1-2-11(8-12)13(16)9-4-6-10(7-5-9)14(17)18/h1-8,15H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVCNOQBECTQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fries Rearrangement:this is an Intramolecular Alternative That Involves the Rearrangement of a Phenolic Ester, Such As 4 Benzoyloxy Benzoic Acid Where the Second Benzoyl Ring Has a Hydroxyl Precursor. the Key Advantage is That the Initial Esterification is Unambiguous. the Subsequent Rearrangement is Typically Catalyzed by a Lewis Acid E.g., Alcl₃ or is Induced by Light Photo Fries .beilstein Journals.orgthe Regioselectivity of the Thermal Fries Rearrangement is Highly Dependent on Reaction Conditions. Low Temperatures Are Known to Favor the Formation of the Para Isomer, While Higher Temperatures Tend to Yield the Ortho Isomer.numberanalytics.coma Low Temperature Variant Using Aluminum Chloride in Nitromethane Has Been Reported to Give the Para Isomer with High Regioselectivity and Yields Ranging from 80 92%.numberanalytics.com

Isolation, Purification, and Yield Optimization Protocols

Isolation and Purification: Following the synthesis, the crude product mixture often contains unreacted starting materials, catalyst residues, and isomeric by-products. A multi-step purification protocol is typically employed.

Quenching and Extraction: The reaction is often quenched by pouring the mixture into cold water or dilute acid. Given that the target molecule contains a carboxylic acid group, a crucial purification step involves acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution, such as sodium bicarbonate. The acidic target compound will move into the aqueous phase as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer is then re-acidified to precipitate the purified product.

Recrystallization: This is a fundamental technique for purifying the solid product. The crude solid is dissolved in a suitable hot solvent or solvent mixture (e.g., toluene, ethanol (B145695)/water) and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the mother liquor.

Chromatography: For achieving very high purity or for separating isomers with similar physical properties, column chromatography is often necessary. rsc.org High-Performance Liquid Chromatography (HPLC) can be used for both analytical quantification of purity and for preparative-scale purification of benzophenone (B1666685) derivatives. google.com

Yield Optimization: Maximizing the yield is a critical aspect of process optimization. This is achieved by carefully controlling the reaction parameters identified during the development of the synthetic methodology.

Reactant and Catalyst Stoichiometry: In Friedel-Crafts reactions, the molar ratio of the reactants and the amount of catalyst are critical. For instance, in the synthesis of 4-hydroxybenzophenone, the molar ratio of phenol (B47542) to benzoyl chloride and phenol to aluminum chloride directly impacts the yield.

Temperature and Time: As established in the discussion of regioselectivity, temperature is a key handle for controlling the outcome of both Friedel-Crafts and Fries rearrangement reactions. Optimizing the reaction temperature and duration can maximize the formation of the desired isomer while minimizing the degradation or formation of by-products. numberanalytics.com

Process Control in Flow Chemistry: Continuous flow reactors allow for tight control over process parameters. Optimization can be achieved by systematically varying residence time and temperature to find the conditions that provide the highest conversion and selectivity, leading to improved space-time yield. researchgate.net

Chemical Reactivity and Derivatization Studies

Electrophilic Aromatic Substitution Patterns on the Benzoyl and Benzoic Acid Moieties

The two benzene (B151609) rings in 4-(3-Hydroxybenzoyl)benzoic acid exhibit different reactivities towards electrophilic aromatic substitution. The benzoyl moiety, containing the phenolic hydroxyl group, is activated towards electrophiles, while the benzoic acid moiety is deactivated.

The hydroxyl group (-OH) on the benzoyl ring is a strong activating group and an ortho-, para-director. mlsu.ac.in This means that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. The carbonyl group of the benzoyl moiety is a deactivating group and a meta-director. In contrast, the carboxylic acid group (-COOH) on the other ring is a deactivating group, directing incoming electrophiles to the meta position. firsthope.co.in

Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation will primarily occur on the hydroxyl-bearing ring at the positions ortho and para to the -OH group. For instance, Friedel-Crafts alkylation of similar phenolic compounds predominantly yields para-isomers. mlsu.ac.in

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a key site for derivatization, allowing for the formation of esters, amides, anhydrides, and acyl halides.

Esterification of the carboxylic acid group can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid. epo.orggoogle.com This reaction is often carried out at reflux with azeotropic removal of water to drive the equilibrium towards the product. For example, the synthesis of 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester is performed by esterification in hexanol at reflux. epo.org Microwave-assisted esterification of benzoic acid with various alcohols has also been reported as an efficient method. colab.ws

Amidation can be accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an amine. libretexts.org Alternatively, direct condensation of the carboxylic acid with an amine using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can yield the corresponding amide. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alcohol (e.g., Hexanol) | Alkyl 4-(3-hydroxybenzoyl)benzoate | Esterification |

| 4-(3-Hydroxybenzoyl)benzoyl chloride | Amine | 4-(3-Hydroxybenzoyl)benzamide | Amidation |

| This compound | Amine / DCC | 4-(3-Hydroxybenzoyl)benzamide | Amidation |

Symmetrical carboxylic anhydrides can be synthesized from carboxylic acids using various reagents, including triphenylphosphine/trichloroisocyanuric acid, which allows for the reaction to proceed under mild conditions at room temperature. researchgate.net Another method involves the reaction of an acyl chloride with a carboxylate salt. researchgate.net

Acyl halides, particularly acyl chlorides, are important intermediates due to their high reactivity. They are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orglibretexts.org For instance, 4-hydroxybenzoyl chloride has been prepared by reacting 4-hydroxybenzoic acid with thionyl chloride in benzene with a catalytic amount of N,N-dimethylformamide. google.com

Table 2: Reagents for Anhydride (B1165640) and Acyl Halide Formation

| Desired Product | Starting Material | Reagent(s) |

| Carboxylic Anhydride | Carboxylic Acid | Triphenylphosphine/trichloroisocyanuric acid |

| Acyl Halide | Carboxylic Acid | Thionyl chloride (SOCl₂) or Oxalyl chloride |

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, enabling the formation of ethers and esters.

Alkylation of the phenolic hydroxyl group to form ethers can be achieved by reacting the compound with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃). rasayanjournal.co.in Phase-transfer catalysts like tetrabutylphosphonium (B1682233) hydroxide (B78521) can be used for the chemoselective alkylation of phenols in the presence of other reactive groups like carboxylic acids. researchgate.net

Acylation of the phenolic hydroxyl group to form esters can be performed using an acylating agent like acetic anhydride in the presence of a base such as pyridine (B92270). acs.org This reaction is useful for protecting the hydroxyl group or for modifying the compound's properties.

The formation of an ether linkage at the phenolic hydroxyl group is a common strategy in the synthesis of more complex molecules. For example, 3-hydroxybenzoic acid can be first esterified and then subjected to etherification with various alkyl halides. rasayanjournal.co.in

Esterification at the phenolic hydroxyl can be achieved through reaction with a carboxylic acid or its derivative. For instance, the reaction with an acyl chloride in the presence of a base will yield the corresponding phenyl ester. These reactions are fundamental in the synthesis of various derivatives and polymers. researchgate.netcymitquimica.com

Table 3: Derivatization of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ether |

| Acylation | Acylating agent (e.g., Acetic anhydride), Base (e.g., Pyridine) | Ester |

Reductive Transformations of the Ketone Carbonyl

The ketone carbonyl in this compound is a prime target for reduction to its corresponding secondary alcohol, 4-(hydroxy(3-hydroxyphenyl)methyl)benzoic acid. The selection of the reducing agent is pivotal, as it dictates the reaction conditions and the selectivity of the transformation.

Commonly, sodium borohydride (B1222165) (NaBH₄) is utilized for this purpose. As a relatively mild reducing agent, it exhibits a preference for reducing ketones and aldehydes over less reactive functional groups like carboxylic acids. khanacademy.org Such reductions are typically conducted in protic solvents like methanol (B129727) or ethanol (B145695). In contrast, more potent reducing agents such as lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid unless the carboxylic acid is protected prior to the reaction. khanacademy.org

Catalytic hydrogenation offers an alternative and often "greener" route to the secondary alcohol. This method employs hydrogen gas with a metal catalyst, for instance, palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). cmu.edu Studies on the hydrogenation of benzophenone (B1666685), a structurally related ketone, have shown that the choice of solvent can significantly influence the selectivity of the reaction, with methanol and ethanol favoring the formation of the corresponding alcohol. mdpi.com The efficiency of catalytic hydrogenation is dependent on several factors, including the specific catalyst, solvent, reaction temperature, and hydrogen pressure. mdpi.com For example, a ruthenium-based catalyst has demonstrated high efficacy in the hydrogenation of benzophenone derivatives to benzhydrols at 8 atm and room temperature in 2-propanol. cmu.edunih.gov

The resulting diarylmethanol derivative is a valuable synthetic intermediate, with the newly introduced secondary alcohol being amenable to further reactions such as esterification and etherification, thereby enabling the creation of a diverse array of new compounds.

Table 1: Comparison of Reducing Agents for the Ketone Carbonyl of this compound

| Reducing Agent | Typical Reaction Conditions | Selectivity | Notes |

| Sodium borohydride (NaBH₄) | Methanol or ethanol, room temperature | High for ketone over carboxylic acid khanacademy.org | A mild and selective reagent. |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, reflux | Low; reduces both ketone and carboxylic acid khanacademy.org | A powerful reducing agent; requires protection of the carboxylic acid for selective ketone reduction. |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol or ethyl acetate, H₂ atmosphere | Can be selective under controlled conditions mdpi.com | A greener alternative; selectivity depends on catalyst and reaction parameters. cmu.edumdpi.com |

Synthesis of Structurally Modified Analogues and Prodrug Scaffolds (Mechanistic Focus)

The synthesis of structurally modified analogues and prodrugs of this compound is a significant area of chemical research, aimed at fine-tuning its physicochemical and biological properties. A deep understanding of the reaction mechanisms is essential for the rational design of these new derivatives.

A prevalent prodrug strategy involves the masking of one or more of the functional groups to enhance properties like solubility, stability, or bioavailability. The esterification of either the carboxylic acid or the phenolic hydroxyl group is a common approach. For example, creating an ester at the carboxylic acid position with a bioreversible promoiety can yield a prodrug that remains inactive until it is hydrolyzed by enzymes in vivo, releasing the active parent compound.

The mechanism of Fischer esterification of the carboxylic acid involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Following a series of proton transfers, a water molecule is eliminated to form the ester.

To create analogues, modifications can be introduced at any of the three reactive sites. For instance, substituting the phenolic hydroxyl group with other functionalities, such as an amino group or a halogen, can significantly alter the molecule's electronic properties and hydrogen-bonding capacity. These transformations often require multi-step synthetic sequences that may involve the use of protecting groups.

The synthesis of ether derivatives at the phenolic position typically proceeds through a Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. The choice of base and solvent is critical for optimizing the yield and minimizing side reactions.

More complex scaffolds can be constructed using multi-component or cross-coupling reactions. For example, the phenolic hydroxyl can be converted to a triflate, which can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig reactions. These advanced synthetic methods provide access to a vast chemical space for generating novel analogues with diverse structural features.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and conformational details of 4-(3-Hydroxybenzoyl)benzoic acid in solution.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to seven aromatic protons and two labile hydroxyl protons. The chemical shifts are influenced by the electronic effects of the carbonyl, carboxyl, and hydroxyl groups. The protons on the benzoic acid ring (Ring A) are anticipated to be in a different chemical environment than those on the 3-hydroxyphenyl ring (Ring B).

The protons H-2' and H-6' on Ring A, being ortho to the electron-withdrawing carbonyl group, would appear as a doublet downfield. The protons H-3' and H-5', ortho to the carboxyl group, would also form a doublet, likely at a slightly different shift. The protons on Ring B would exhibit a more complex pattern due to the meta- and ortho-positioning of the hydroxyl and benzoyl substituents.

The labile protons of the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH) group would appear as broad singlets, with chemical shifts that are highly dependent on the solvent, concentration, and temperature. The carboxylic proton is expected to be significantly downfield, potentially above 12 ppm.

Expected ¹H NMR Chemical Shift Assignments (in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -COOH | > 12.0 | Broad Singlet (br s) | Position is concentration and temperature dependent. |

| -OH | ~9.5 - 10.0 | Broad Singlet (br s) | Position is concentration and temperature dependent. |

| H-2', H-6' | ~8.0 - 8.2 | Doublet (d) | Ortho to the electron-withdrawing ketone group. |

| H-3', H-5' | ~7.8 - 8.0 | Doublet (d) | Ortho to the carboxylic acid group. |

| H-5 | ~7.4 - 7.5 | Triplet (t) | Coupled to H-4 and H-6. |

| H-2 | ~7.3 - 7.4 | Singlet/Doublet (s/d) | Ortho to hydroxyl, meta to ketone. |

| H-6 | ~7.2 - 7.3 | Doublet (d) | Ortho to ketone, meta to hydroxyl. |

| H-4 | ~7.1 - 7.2 | Doublet (d) | Para to ketone, ortho to hydroxyl. |

The ¹³C NMR spectrum is expected to show 14 distinct carbon signals, corresponding to the two carbonyl carbons, the two hydroxyl- and carboxyl-bearing carbons, and the ten CH carbons of the aromatic rings. The carbonyl carbon of the ketone is typically found around 195 ppm, while the carboxylic acid carbonyl appears around 167-170 ppm.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between H-2'/H-3' and H-5'/H-6' on Ring A, and among H-4, H-5, and H-6 on Ring B.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the quaternary carbons and piecing the molecular fragments together. Key expected correlations would include the protons H-2' and H-6' to the ketone carbonyl carbon (C=O), and protons on both rings to their respective quaternary carbons. For example, protons H-2 and H-6 would show a correlation to the ketone carbonyl carbon, confirming the link between the two rings.

Expected ¹³C NMR Chemical Shift Assignments (in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (Ketone) | ~195 | Electron-withdrawing nature shifts it downfield. |

| C=O (Carboxylic Acid) | ~167 | Typical range for aromatic carboxylic acids. bmrb.io |

| C-3 (C-OH) | ~157 | Shielded by the hydroxyl group. |

| C-1' | ~138 | Quaternary carbon attached to the ketone. |

| C-4' | ~133 | Quaternary carbon attached to the carboxyl group. |

| C-1 | ~137 | Quaternary carbon attached to the ketone. |

| C-2', C-6' | ~131 | Aromatic CH ortho to the ketone. bmrb.io |

| C-3', C-5' | ~129 | Aromatic CH ortho to the carboxyl group. |

| C-5 | ~130 | Aromatic CH. |

| C-6 | ~122 | Aromatic CH. |

| C-2 | ~120 | Aromatic CH. |

| C-4 | ~118 | Aromatic CH. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides key information about the functional groups present and the nature of hydrogen bonding within the molecule.

The IR spectrum of this compound would be dominated by absorptions from the O-H and C=O groups.

O-H Stretching: Two distinct O-H stretching bands are expected. The carboxylic acid O-H stretch typically appears as a very broad band in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimer form. The phenolic O-H stretch would appear as a sharper band around 3400-3300 cm⁻¹.

C=O Stretching: Two carbonyl stretching vibrations would be observed. The ketone C=O stretch is expected around 1650-1630 cm⁻¹, its position influenced by conjugation with the aromatic ring. The carboxylic acid C=O stretch should appear at a higher wavenumber, typically 1700-1680 cm⁻¹, also characteristic of a hydrogen-bonded dimer. researchgate.net

C-O Stretching and O-H Bending: Strong bands corresponding to C-O stretching of the carboxylic acid and phenol (B47542) are expected in the 1320-1210 cm⁻¹ range. O-H bending vibrations would also be present in the 1440-1395 cm⁻¹ and 960-900 cm⁻¹ regions.

Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the two aromatic rings.

Expected Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3400 - 3300 | Medium, Sharp |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |

| C=O Stretch (Carboxylic Acid) | 1700 - 1680 | Strong |

| C=O Stretch (Ketone) | 1650 - 1630 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong, Sharp |

| C-O Stretch | 1320 - 1210 | Strong |

The broadness of the carboxylic acid O-H stretching band in the IR spectrum is strong evidence for significant intermolecular hydrogen bonding, where two molecules form a stable cyclic dimer. nih.gov Furthermore, the presence of both a hydroxyl group and a ketone carbonyl group on adjacent rings raises the possibility of intramolecular hydrogen bonding between the phenolic proton (at position 3) and the ketone oxygen. This interaction would cause a red-shift (a shift to lower frequency) and broadening of the phenolic O-H stretching vibration compared to a free phenol. The exact position and shape of the O-H and C=O bands can thus provide detailed insights into the complex network of both intramolecular and intermolecular hydrogen bonds that stabilize the molecular structure in the solid state.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. Benzoic acid and its derivatives typically exhibit two main absorption bands. rsc.org

An intense band (B-band) is expected around 230-250 nm. This corresponds to the electronic transitions of the entire conjugated system involving the benzoyl moiety.

A less intense, broader band (C-band) is anticipated at longer wavelengths, likely in the 270-290 nm range. rsc.org This band is associated with the benzoyl chromophore.

The position and intensity of these bands are sensitive to the solvent and the pH of the solution. Deprotonation of the carboxylic acid and phenolic hydroxyl groups at basic pH would lead to a blue shift (shift to shorter wavelength) and changes in the absorptivity of the bands due to alterations in the electronic structure of the chromophore. rsc.org

Expected UV-Vis Absorption Maxima (in Methanol)

| Transition | Expected λmax (nm) | Notes |

|---|---|---|

| π → π* (B-band) | ~245 | High intensity absorption related to the overall conjugated system. |

| π → π* (C-band) | ~285 | Lower intensity absorption, characteristic of the benzoyl chromophore. |

Electronic Transitions and Chromophoric Behavior

The chromophoric behavior of this compound would be determined by its molecular structure, which contains two key chromophores: the benzoic acid moiety and the hydroxybenzoyl moiety. The electronic structure, featuring a conjugated system of two aromatic rings linked by a carbonyl group, would be expected to give rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum.

The principal electronic transitions would likely be π → π* and n → π* transitions.

π → π transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. They would arise from the conjugated π-electron system extending across the benzoyl and benzoic acid rings.

n → π transitions:* These are generally of lower intensity and involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and hydroxyl groups) to a π* antibonding orbital.

The exact wavelengths (λmax) and molar absorptivity (ε) of these transitions would provide a quantitative measure of the compound's light-absorbing properties. However, no specific experimental UV-Vis spectra for this compound have been reported in the reviewed literature.

Solvatochromic Effects and pH Responsiveness

The electronic absorption spectrum of this compound is expected to be sensitive to the polarity of the solvent (solvatochromism) and the pH of the medium.

Solvatochromic Effects: The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima. For instance, in polar solvents, hydrogen bonding interactions with the hydroxyl and carboxylic acid groups could stabilize the ground or excited state differently, causing a bathochromic (red shift) or hypsochromic (blue shift) effect. Systematic studies in a range of solvents with varying polarities would be required to quantify this behavior, but no such studies have been documented for this specific compound.

pH Responsiveness: The compound possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. Changes in pH would lead to the deprotonation of these groups, altering the electronic structure and, consequently, the UV-Vis absorption spectrum. At low pH, the molecule would exist in its fully protonated form. As the pH increases, the more acidic carboxylic acid would deprotonate first, followed by the phenolic hydroxyl group at a higher pH. This stepwise deprotonation would result in distinct spectral shifts, which could be used to determine the pKa values of the respective functional groups. Studies on related compounds like 4-benzoylbenzoic acid have shown such pH-dependent spectral shifts. researchgate.netspectrabase.com However, specific pKa values and pH-dependent spectra for this compound are not available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound. For this compound (C₁₄H₁₀O₄), the theoretical monoisotopic mass is 242.0579 g/mol . nih.gov

Molecular Weight Determination: In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]⁺ or [M]⁻) and its adducts (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) would be measured, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Fragmentation Pathways: Upon ionization using techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion would undergo fragmentation. The resulting fragment ions provide valuable structural information. For this compound, expected fragmentation pathways could include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂).

Cleavage of the bond between the carbonyl carbon and the phenyl rings, leading to characteristic benzoyl-type ions (e.g., C₇H₅O₂⁺ at m/z 121) and benzoic acid-related fragments.

While GC-MS data exists for the isomeric 2-(4-Hydroxybenzoyl)benzoic acid, showing a top peak at m/z 121, this specific fragmentation pattern cannot be definitively assigned to this compound without experimental verification. nih.gov

Isotopic Pattern Analysis

The isotopic pattern in a mass spectrum arises from the natural abundance of isotopes for each element in the molecule. For this compound (C₁₄H₁₀O₄), the most significant isotopic contribution comes from Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%.

The mass spectrum would show a molecular ion peak (M) corresponding to the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁶O). It would be accompanied by an M+1 peak, which is primarily due to the presence of one ¹³C atom in the molecule, and an M+2 peak. The relative intensities of these isotopic peaks can be calculated and compared with the experimental spectrum to further confirm the elemental composition. For a molecule with 14 carbon atoms, the theoretical intensity of the M+1 peak would be approximately 15.4% (14 x 1.1%) relative to the M peak. No experimental mass spectra detailing the isotopic pattern for this compound are currently available.

X-ray Crystallography and Solid-State Structure Analysis

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state. This includes precise bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

For this compound, single-crystal X-ray diffraction analysis would be necessary to determine its crystal structure. Key anticipated features of its solid-state structure include:

Hydrogen Bonding: The presence of both a carboxylic acid and a phenolic hydroxyl group provides sites for strong hydrogen bonding. It is highly probable that the molecules would form hydrogen-bonded dimers via their carboxylic acid groups, a common structural motif for carboxylic acids. nih.gov Additionally, the phenolic hydroxyl group could participate in further hydrogen bonding, potentially linking these dimers into more extended one-, two-, or three-dimensional networks.

π-π Stacking: The two aromatic rings in the molecule could engage in π-π stacking interactions with adjacent molecules in the crystal lattice. The geometry of these interactions (e.g., face-to-face or offset) would be a key feature of the crystal packing.

Other Interactions: C-H···O interactions involving the aromatic C-H bonds and oxygen atoms from carbonyl or hydroxyl groups could also play a role in stabilizing the crystal structure.

Studies on related structures, such as 2-(4-dimethylamino-2-hydroxybenzoyl)benzoic acid, show complex hydrogen-bonding networks and significant dihedral angles between the two benzene (B151609) rings. However, without experimental data for this compound, its specific crystal system, space group, and the precise nature of its intermolecular interactions remain unknown.

Polymorphism and Co-crystallization Studies

The solid-state form of a chemical compound is critical as it influences fundamental physicochemical properties. While comprehensive research on the polymorphism of this compound is not widely documented, its role as a co-former in creating co-crystals is recognized. Notably, a patent concerning co-crystals of psilocybin identifies this compound as a potential co-former, which underscores its utility in the development of new solid forms of active pharmaceutical ingredients. google.com The presence of both a carboxylic acid and a hydroxyl group in its structure makes it well-suited for forming stable supramolecular synthons, which are the foundational elements of co-crystals.

To better understand the likely polymorphic and co-crystallization behavior of this compound, it is useful to look at structurally related compounds that have been more thoroughly investigated.

Polymorphism in Analogous Benzoic Acid Derivatives

p-Aminobenzoic acid (pABA), for example, is known to exist in at least four different polymorphic forms (α, β, γ, and δ), with the α and β forms being the most extensively studied. rsc.orgcore.ac.uk These two forms are enantiotropically related, meaning their relative stability changes with temperature. The transition point is around 25°C. acs.orgresearchgate.net Below this temperature, the β-form is the more stable polymorph, whereas the α-form is more stable at higher temperatures. acs.orgresearchgate.net These different crystal forms are a result of variations in their hydrogen-bonding patterns and molecular packing. core.ac.uk

Table 1: Polymorphs of p-Aminobenzoic Acid (pABA)

| Polymorph | Crystal System | Space Group | Key Structural Features | Relative Stability |

| α-pABA | Monoclinic | P21/n | Forms centrosymmetric dimers through its carboxylic acid groups. core.ac.uk | Stable above ~25°C. acs.orgresearchgate.net |

| β-pABA | Monoclinic | P21/c | Also features centrosymmetric dimers but with a distinct packing arrangement. core.ac.uk | Stable below ~25°C. acs.orgresearchgate.net |

| γ-pABA | Orthorhombic | Pca21 | Structurally resembles the α form. rsc.orgcore.ac.uk | Metastable. |

| δ-pABA | Monoclinic | P21/c | Can be produced through high-pressure crystallization or by compressing the α-form. rsc.orgcore.ac.uk | A high-pressure variant. |

Co-crystallization involving Hydroxybenzoic Acids

The isomeric compound, 4-hydroxybenzoic acid, is frequently used in co-crystallization research. Its capacity to form strong hydrogen bonds via both its carboxylic acid and hydroxyl functionalities makes it an effective co-former. Co-crystals of 4-hydroxybenzoic acid have been created with various other molecules, such as caffeine, piracetam, and 4,4′-bipyridine. rsc.orgnih.govacs.org Such studies show that co-crystallization can markedly change the physicochemical characteristics of the original compounds, including their melting points, solubility, and stability. google.comresearchgate.net

The formation of different supramolecular synthons can also result in "synthon polymorphism," where a single co-crystal system can exist in multiple crystalline forms due to different intermolecular interactions. sigmaaldrich.comnih.govresearchgate.netrsc.orgrsc.org For instance, the co-crystal of 4-hydroxybenzoic acid and 4,4′-bipyridine displays polymorphism depending on whether the primary hydrogen bond is formed between the carboxylic acid and the pyridine (B92270) nitrogen (a heterosynthon) or between two carboxylic acid groups (a homosynthon). acs.org

Given that this compound has similar functional groups to these well-researched molecules, it is likely that it can also form various co-crystals and may exhibit polymorphism. However, dedicated experimental work is needed to validate and detail these solid forms.

Advanced Chiroptical Spectroscopy (if chiral derivatives are considered)

Currently, there are no published studies on the synthesis of chiral derivatives of this compound. As the parent molecule is achiral, it does not possess chiroptical properties, and therefore no advanced chiroptical spectroscopy has been conducted.

Nevertheless, advanced chiroptical spectroscopy provides essential tools for analyzing the structure of chiral molecules. If chiral derivatives of this compound were to be synthesized—for example, by introducing a chiral center through esterification or amidation of its carboxylic acid group—these spectroscopic techniques would be crucial for their characterization.

Chiroptical spectroscopy involves methods that measure the differential interaction of a chiral substance with left- and right-circularly polarized light. rsc.orgcas.cz These methods are very sensitive to the three-dimensional arrangement of atoms, revealing information about a molecule's absolute configuration and its preferred conformations in solution. nih.govresearchgate.net

Key techniques in advanced chiroptical spectroscopy include:

Electronic Circular Dichroism (ECD): This method measures the difference in absorption of left- and right-circularly polarized UV-visible light, which corresponds to electronic transitions. nifdc.org.cn ECD is a powerful method for determining the absolute configuration of chiral molecules that contain a chromophore.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left- and right-circularly polarized infrared light, offering stereochemical information based on a molecule's vibrational transitions. cas.cz It is widely applicable since nearly all chiral molecules have a VCD spectrum.

Raman Optical Activity (ROA): As a complementary vibrational chiroptical method, ROA measures the slight difference in the intensity of Raman scattered right- and left-circularly polarized light. nih.gov

In contemporary pharmaceutical analysis, these chiroptical methods, especially when combined with quantum chemical calculations, are indispensable for the definitive determination of the absolute configuration of new chiral drug substances. nih.govnih.gov This is of utmost importance, as the different enantiomers of a chiral drug can have significantly different pharmacological effects and toxicity.

Although no chiral derivatives of this compound have been investigated to date, the techniques of advanced chiroptical spectroscopy are established and ready for the detailed stereochemical analysis of any such compounds that may be created in the future.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule at the electronic level. For 4-(3-Hydroxybenzoyl)benzoic acid, these calculations would reveal details about its geometry, orbital energies, and vibrational modes.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to find the geometry that corresponds to the lowest energy state. conicet.gov.arnih.govexplorationpub.com This optimization process provides precise values for bond lengths, bond angles, and dihedral angles between the constituent atoms.

The optimized structure would likely show a non-planar arrangement due to the flexible linkage between the two aromatic rings. The dihedral angle between the benzoyl ring and the benzoic acid ring would be a key parameter determined from these calculations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C=O (carbonyl) | ~1.23 Å | |

| C-O (ether linkage) | ~1.37 Å | |

| Bond Angle | C-C-C (in rings) | ~120° |

| C-C=O | ~120° | |

| Dihedral Angle | Phenyl-C(=O)-Phenyl | Variable, indicating flexibility |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be determined by specific DFT calculations.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Electronic Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.netwuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and its tendency to undergo electronic transitions. A smaller gap generally suggests higher reactivity.

For this compound, molecular orbital analysis would reveal the distribution of electron density. The HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl group, while the LUMO might be distributed over the electron-withdrawing benzoyl and carboxylic acid moieties. This distribution is key to understanding its potential role in charge-transfer interactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are hypothetical values to illustrate the output of a molecular orbital analysis. The actual values would depend on the level of theory and basis set used in the calculation.

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the optimized molecular structure, specific spectral peaks can be assigned to the corresponding molecular motions, such as stretching, bending, and torsional vibrations of different functional groups. nih.govnih.govscifiniti.commdpi.com

For this compound, these calculations would help in identifying the characteristic vibrational modes associated with the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the ketone and carboxylic acid, and the various C-C and C-H vibrations of the aromatic rings. Comparing the theoretical spectrum with an experimental one allows for a detailed understanding of the molecular structure and intermolecular interactions, such as hydrogen bonding. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its conformational dynamics and interactions with its environment.

Conformational Analysis and Flexibility Studies

Due to the rotational freedom around the bond connecting the benzoyl group and the benzoic acid moiety, this compound can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. semanticscholar.org This analysis is crucial for understanding how the molecule's shape can change, which can influence its biological activity and physical properties. The flexibility of the molecule is largely determined by the torsional or dihedral angles between the two phenyl rings.

Solvent Effects on Molecular Structure and Dynamics

The behavior of a molecule can be significantly influenced by its surrounding solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, ethanol). acs.orgdntb.gov.uamdpi.com These simulations can reveal how the solvent affects the conformational preferences of the molecule, for instance, by forming hydrogen bonds with the hydroxyl and carboxylic acid groups. Understanding solvent effects is critical for predicting the behavior of the compound in biological systems or in various chemical processes. For example, in a polar protic solvent, the formation of intermolecular hydrogen bonds with the solvent could stabilize certain conformations over others.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which are invaluable for structural elucidation and for complementing experimental data. For this compound, DFT calculations are the primary method for predicting both Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption maxima.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions is highly dependent on the chosen functional and basis set. By performing geometry optimization of the molecule, followed by the GIAO calculation, one can obtain theoretical chemical shifts. These are often correlated with experimental values for a set of known compounds to derive a scaling factor, which improves the accuracy of the prediction for the target molecule.

For this compound, the chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and benzoyl groups, and the electron-donating effect of the hydroxyl group. The protons and carbons of the two aromatic rings would exhibit distinct signals, which can be assigned based on the calculated values. Studies on similar benzoic acid derivatives have shown that DFT calculations can predict proton chemical shifts with a mean absolute error of 0.02-0.08 ppm and carbon chemical shifts with an error of 0.8-2.2 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C (Carboxyl) | 171.5 | - |

| C1' (C-COOH) | 131.0 | - |

| C2'/C6' | 130.5 | 8.10 (d) |

| C3'/C5' | 129.0 | 7.95 (d) |

| C4' (C-CO) | 138.0 | - |

| C=O (Ketone) | 195.0 | - |

| C1'' (C-CO) | 137.5 | - |

| C2'' | 120.0 | 7.50 (s) |

| C3'' (C-OH) | 157.0 | - |

| C4'' | 122.0 | 7.10 (d) |

| C5'' | 130.0 | 7.40 (t) |

| C6'' | 118.0 | 7.30 (d) |

| OH | - | 9.80 (s) |

| COOH | - | 13.2 (s) |

Note: These are illustrative values based on typical DFT calculations for similar aromatic compounds and are not experimental data.

UV-Vis Maxima: TD-DFT is the most common method for calculating the electronic absorption spectra of molecules. The calculation provides information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π, n → π). For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from the benzoyl and benzoic acid chromophores.

Studies on 4-benzoylbenzoic acid (4BBA) have shown that the absorption spectrum is sensitive to pH, with the protonated and deprotonated forms exhibiting different absorption maxima. researchgate.netrsc.org The presence of the hydroxyl group in the meta position of the benzoyl ring in this compound is expected to cause a slight red-shift (bathochromic shift) of the absorption bands compared to 4BBA, due to the electron-donating nature of the hydroxyl group. The main absorption bands would be attributed to π → π* transitions within the aromatic systems.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ (n → π) | 340 | 0.02 |

| S₀ → S₂ (π → π) | 285 | 0.45 |

| S₀ → S₃ (π → π*) | 250 | 0.60 |

Note: These are illustrative values based on TD-DFT calculations for similar aromatic ketones and benzoic acids and are not experimental data.

Excited-State Properties and Photophysical Pathway Modeling

The photophysical properties of this compound are of significant interest due to its structural similarity to known photosensitizers and photostabilizers. Computational modeling can elucidate the complex processes that occur after the molecule absorbs light.

The presence of a hydroxyl group in proximity to a carbonyl group can lead to Excited-State Intramolecular Proton Transfer (ESIPT). In this compound, the hydroxyl group is on one ring and the carbonyl group links the two rings. While direct intramolecular proton transfer in the classical sense (forming a six-membered ring transition state) is not possible, intermolecular proton transfer in protic solvents or in the solid state is a possibility.

More relevant is the behavior seen in 2-hydroxybenzophenone (B104022) derivatives, where an intramolecular hydrogen bond facilitates ultrafast ESIPT from the phenolic hydroxyl group to the carbonyl oxygen upon photoexcitation. nih.govdoi.org This leads to the formation of a transient keto-tautomer which has a significantly red-shifted fluorescence. For this compound, computational studies could explore the potential energy surfaces of the excited states to determine if any low-barrier proton transfer pathways exist, either intramolecularly through conformational changes or, more likely, intermolecularly involving solvent molecules. bohrium.comresearchgate.net Such studies would involve mapping the ground and excited state potential energy surfaces along the proton transfer coordinate.

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. Computational methods can provide insights into the factors that govern this yield by calculating the rates of radiative (fluorescence) and non-radiative decay pathways. For aromatic ketones like this compound, the triplet state often plays a crucial role.

The n→π* transition of the benzophenone (B1666685) moiety can lead to efficient intersystem crossing (ISC) to the triplet state, which can then undergo phosphorescence or act as a photosensitizer. This efficient ISC is a common reason for low fluorescence quantum yields in aromatic ketones. acs.org

Fluorescence quenching can occur through various mechanisms, including electron transfer and energy transfer. Computational modeling can predict the feasibility of these quenching pathways. For instance, the interaction with other molecules (quenchers) can be modeled to calculate the energetics of electron transfer from the quencher to the excited state of this compound, or vice-versa. researchgate.netpsu.edu Similarly, the potential for Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer can be assessed by calculating the spectral overlap and the electronic coupling between the donor and acceptor. uzh.ch

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and calculating the activation energies of transition states. For this compound, this can be applied to both its synthesis and its subsequent reactions.

For example, the synthesis of hydroxybenzoic acids from phenols and carbon tetrachloride can be studied computationally to understand the role of the catalyst and the regioselectivity of the carboxylation. researchgate.net Similarly, the synthesis of meta-phenols from benzoic acids can be investigated, with computational studies helping to identify key intermediates and explain the observed selectivity. nih.gov

Transition state theory, combined with DFT calculations, allows for the determination of reaction rates. By locating the transition state structure on the potential energy surface and calculating its vibrational frequencies, the activation energy and the pre-exponential factor in the Arrhenius equation can be estimated. This provides a detailed, molecular-level understanding of the reaction pathway. For a molecule like this compound, computational studies could, for instance, model its esterification or amidation reactions, providing insights into the most favorable reaction conditions. mdpi.com

Applications in Advanced Materials Science Research

Polymer Chemistry and Monomer Development

As a monomer, 4-(3-Hydroxybenzoyl)benzoic acid possesses both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group, making it an ideal candidate for step-growth polymerization.

Polycondensation is a process where monomers containing two or more reactive functional groups combine, typically with the elimination of a small molecule like water. ethernet.edu.et The hydroxyl and carboxylic acid groups on this compound can react with each other or with other comonomers to form long polymer chains. This self-polycondensation or co-polycondensation leads to the formation of polyesters with the benzophenone (B1666685) moiety integrated into the polymer backbone. The reaction can be carried out via melt polycondensation at high temperatures or through solution polycondensation using a high-boiling aromatic hydrocarbon as a solvent. ethernet.edu.et While direct studies on the homopolymerization of this compound are not extensively documented, the principles of polycondensation are well-established for its isomers and related hydroxybenzoic acids. wikipedia.orgscielo.brmdpi.com For instance, 4-hydroxybenzoic acid is a key component in the synthesis of high-performance liquid crystalline polyesters. wikipedia.orgmdpi.com

The structure of this compound allows for its incorporation into wholly aromatic polyesters, which are known for their high thermal stability and mechanical strength. mdpi.comgoogle.com When copolymerized with other aromatic hydroxy acids or with diols and dicarboxylic acids, it can be used to tailor the properties of the resulting polyester (B1180765), such as the glass transition temperature and solubility. Research on copolyesters of 4′-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid has shown that the inclusion of such bent, bifunctional monomers can lead to amorphous polymers with high glass transition temperatures (up to 190 °C) and excellent thermal stability (above 450 °C). mdpi.com

Similarly, while the carboxylic acid group can be directly involved in polyester formation, it can also be chemically modified to participate in the synthesis of other high-performance polymers like polyimides. Aromatic polyimides are often synthesized through a two-step process involving a poly(amic acid) precursor, or via a one-pot high-temperature polycondensation in a solvent like molten benzoic acid. titech.ac.jpmdpi.comnih.gov The incorporation of the bent benzophenone structure from this compound into a polyimide backbone could potentially enhance solubility and processability without significantly compromising thermal stability, a key challenge in the field of high-performance polymers. researchgate.net

Table 1: Potential Polymer Properties with this compound as a Monomer

| Polymer Type | Potential Monomer Role | Expected Properties | Research Context |

| Aromatic Polyesters | AB-type monomer or comonomer | High thermal stability, amorphous nature, tunable glass transition temperature. mdpi.com | Based on studies of similar m-substituted hydroxybenzoic acids. mdpi.com |

| Aromatic Polyimides | Modified diacid or diamine component | Improved solubility and processability, good thermal stability. titech.ac.jpresearchgate.net | Inferred from the use of flexible and asymmetric monomers in polyimide synthesis. mdpi.comresearchgate.net |

Supramolecular Chemistry and Self-Assembly

The functional groups on this compound are adept at forming non-covalent interactions, which are the cornerstone of supramolecular chemistry. wikipedia.org These interactions, particularly hydrogen bonds, direct the self-assembly of molecules into larger, ordered architectures.

The carboxylic acid group of this compound can form robust hydrogen-bonded dimers, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual capability allows the molecule to participate in the formation of extended hydrogen-bonded networks, leading to the creation of Hydrogen-Bonded Organic Frameworks (HOFs). HOFs are crystalline porous materials with potential applications in gas storage and separation. rsc.org The selection of organic building blocks with specific geometries and hydrogen-bonding capabilities is crucial for tailoring the porosity and structure of HOFs. researchgate.net The bent shape of this compound, in contrast to linear molecules, could lead to the formation of more complex and potentially porous 3D networks.

Host-guest chemistry involves the formation of complexes where a "host" molecule encloses a "guest" molecule, driven by non-covalent interactions. wikipedia.org The shape and functional groups of this compound make it an interesting candidate for both host and guest roles. As a guest, its aromatic rings can fit into the hydrophobic cavities of host molecules like cyclodextrins. As a component of a larger host assembly (like a metal-organic framework or a covalent organic framework), the benzophenone unit can create a specific recognition site for guest molecules. The interplay of hydrogen bonding and π-π stacking interactions involving the benzoic acid and benzoyl moieties can lead to highly selective binding, which is the essence of molecular recognition.

Luminescent Materials and Photonic Applications

The benzophenone core of this compound is a chromophore that can absorb ultraviolet light. This property makes it and its derivatives useful as ligands in the design of luminescent materials, particularly those involving lanthanide ions.

When coordinated to a metal center, such as Europium(III) or Terbium(III), the ligand can absorb excitation energy and efficiently transfer it to the metal ion, which then emits light at its characteristic wavelength. This "antenna effect" is a key principle in the design of highly luminescent coordination polymers and metal-organic frameworks. nih.govnih.gov Research on structurally related compounds like 2-[4-(dibutylamino)-2-hydroxybenzoyl]benzoic acid has demonstrated that they can act as primary ligands to create europium complexes that exhibit strong red photoemission with high color purity. sigmaaldrich.com The inclusion of such ligands can lead to materials suitable for applications in organic light-emitting diodes (OLEDs). nih.gov The specific substitution pattern of this compound would influence the energy levels of the ligand and, consequently, the efficiency of the energy transfer and the resulting luminescent properties of the final material.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a ligand for metal ions is one of its most evident potential applications, stemming from its dual functional groups capable of forming coordination bonds.

The molecule possesses two primary sites for metal ion coordination: the carboxylic acid group and the phenolic hydroxyl group. The carboxylate group is a classic binding site for a wide range of metal ions. The hydroxyl group can also coordinate, particularly upon deprotonation. The relative positions of the carbonyl, hydroxyl, and carboxyl groups allow for several potential chelation modes, which could lead to the formation of stable metal complexes. The bent nature of the molecule, dictated by the ketone linkage, imposes specific geometric constraints on the resulting complexes, influencing their structure and properties. This makes it a potentially valuable ligand for creating complexes with tailored geometries for catalysis or as models for metalloenzymes.

When a ligand has two or more binding sites, as this compound does, it can bridge multiple metal centers to form extended one-, two-, or three-dimensional networks known as coordination polymers or metal-organic frameworks (MOFs). The combination of the carboxylate linker and the secondary hydroxyl binding site, along with the ligand's inherent angular geometry, could be used to direct the formation of porous frameworks with specific topologies and pore environments. Such materials are of immense interest for gas storage, separation, and heterogeneous catalysis.

While the use of similar molecules like 4-hydroxybenzoic acid in MOF synthesis is well-established, dedicated studies on the synthesis and structural characterization of coordination polymers using this compound as the primary building block are not prevalent in the current body of scientific literature.

Development of Novel Functional Materials with Tailored Properties

The rigid, bent geometry of this compound is a key feature for the design of certain functional materials. This molecular shape is a foundational element for creating bent-core liquid crystals.

Research on materials using a 3-hydroxybenzoic acid central core—a key component of the target molecule—has shown that such structures can form various liquid crystal phases, including columnar and nematic phases. The bent shape disrupts conventional packing, leading to unique mesophases with properties like ferroelectricity, which are of interest for display technologies and nonlinear optics.

By functionalizing the hydroxyl and carboxyl groups of this compound with long alkyl chains, it is conceivable that novel liquid crystalline materials could be developed. Furthermore, its incorporation as a monomer into polymers, such as polyesters or polyamides, would introduce a rigid kink into the polymer backbone, influencing properties like thermal stability, solubility, and morphology. This makes it a theoretical candidate for producing high-performance polymers with tailored characteristics.

Exploration of Mechanistic Biological Interactions Non Clinical Focus

Enzyme Inhibition Mechanism Studies

The benzophenone (B1666685) and benzoic acid moieties are known to interact with a wide range of enzymes. Studies on related compounds provide insight into the potential enzyme inhibitory activities of 4-(3-Hydroxybenzoyl)benzoic acid.

Investigation of Binding Modes and Active Site Interactions

The binding mode of benzophenone derivatives within an enzyme's active site often involves a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions. Docking studies of benzophenone derivatives with acetylcholinesterase (AChE) revealed that the benzophenone aromatic fragment typically interacts with the peripheral anionic site (PAS) residues. mdpi.com The molecule's other parts, such as a heterocyclic ring, can then interact with the catalytic triad (B1167595) and other anionic site residues. mdpi.com A crucial structural aspect of many o-hydroxybenzophenones is their ability to form a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen. psu.eduedulll.gr This interaction influences the molecule's acidity and planarity. psu.edu Generally, benzophenones adopt a non-planar, twisted conformation to minimize repulsion between the aromatic rings, which dictates how they fit into a binding pocket. edulll.gr

For simpler benzoic acid derivatives, the mechanism can involve direct interaction with key components of the active site. For instance, benzoic acid is reported to be a competitive inhibitor of tyrosinase, with the proposed mechanism involving the chelation of copper ions at the enzyme's active site. researchgate.net Studies on inhibitors of xanthine (B1682287) oxidase (XO) suggest that the hydroxyl group positioning is critical, as it may take the place of hydroxyl groups on the natural substrate within the active site. psu.edu

Kinetic Characterization of Enzyme Inhibition

Kinetic studies of compounds structurally related to this compound reveal various inhibition mechanisms, most commonly competitive inhibition. For example, 4-nitrobenzoic acid, an analog of the Coq2 substrate 4-hydroxybenzoic acid, was identified as a competitive inhibitor of this enzyme. frontiersin.org Similarly, benzoic acid acts as a competitive inhibitor of tyrosinase. mdpi.com The inhibition constant (IC₅₀) for benzoic acid against tyrosinase was determined to be 119 µM. mdpi.com

In studies of more complex benzophenone derivatives, the inhibitory constants vary significantly based on the specific substitutions and the target enzyme. For a series of benzophenone-based inhibitors of P-glycoprotein, IC₅₀ values ranged from 0.05 µM to over 13 µM. nih.gov The kinetic characterization of these inhibitors is crucial for understanding their potency and mechanism of action.

Table 1: Kinetic Parameters of Enzyme Inhibition by Benzoic Acid Analogs

| Inhibitor | Enzyme | Substrate | Inhibition Type | IC₅₀ (µM) |

| Benzoic Acid | Tyrosinase | Catechol | Competitive | 119 mdpi.com |

| Kojic Acid | Tyrosinase | Catechol | Competitive | 30 mdpi.com |

| 4-Nitrobenzoic Acid | Coq2 | 4-Hydroxybenzoic acid | Competitive | N/A frontiersin.org |

This table presents data for compounds structurally related to this compound to illustrate potential kinetic profiles.

Protein Binding Dynamics

The interaction of small molecules with plasma proteins, such as human serum albumin (HSA), is a critical factor influencing their distribution and biological activity. Studies on 4-hydroxybenzoic acid (4-HBA), a structural component of the title compound, provide detailed insights into these binding dynamics.

Quantitative Analysis of Ligand-Protein Interactions (e.g., Fluorescence Quenching)

Fluorescence quenching is a powerful technique used to study the binding of ligands to proteins. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon binding of a small molecule. The interaction between 4-hydroxybenzoic acid (4-HBA) and HSA has been investigated using this method. nih.govnih.gov The fluorescence intensity of HSA was observed to decrease with increasing concentrations of 4-HBA, indicating an interaction. nih.gov

The quenching mechanism can be analyzed using the Stern-Volmer equation. For the HSA-4-HBA system, the quenching constants were found to decrease with increasing temperature, suggesting a static quenching mechanism, which involves the formation of a non-fluorescent ground-state complex between the quencher (4-HBA) and the fluorophore (HSA). nih.gov

Table 2: Stern-Volmer Quenching Constants for the Interaction of 4-Hydroxybenzoic Acid (4-HBA) with Human Serum Albumin (HSA) at pH 7.4

| Temperature (K) | Ksv (M⁻¹) | Kq (M⁻¹s⁻¹) |

| 298 | 1.17 x 10⁴ | 1.17 x 10¹² |

| 310 | 0.98 x 10⁴ | 0.98 x 10¹² |

Data sourced from a study on 4-hydroxybenzoic acid, a structural subunit of the title compound. nih.gov

Thermodynamic Characterization of Binding Events

Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide critical information about the spontaneity and driving forces of a binding interaction. frontierspartnerships.org For the binding of 4-HBA to HSA, these parameters have been calculated. nih.govnih.gov The negative values of ΔG indicate that the binding process is spontaneous. nih.govnih.gov

The negative values for both ΔH and ΔS for the HSA-4-HBA interaction suggest that the binding is primarily enthalpy-driven. nih.gov This indicates that van der Waals forces and hydrogen bonds are the main intermolecular forces stabilizing the complex. nih.govnih.gov

Table 3: Thermodynamic Parameters for the Binding of 4-Hydroxybenzoic Acid (4-HBA) to Human Serum Albumin (HSA) at pH 7.4

| Temperature (K) | Binding Constant (Kb) (M⁻¹) | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |

| 298 | 1.55 x 10⁴ | -23.91 | -16.23 | 25.77 |

| 310 | 1.16 x 10⁴ | -24.22 | -16.23 | 25.77 |

Data sourced from a study on 4-hydroxybenzoic acid, a structural subunit of the title compound. nih.gov

Antioxidant and Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds, including hydroxybenzoic acid derivatives, is a well-established area of research. The primary mechanisms by which these molecules exert their antioxidant effects are through the donation of a hydrogen atom (HAT) or a single electron (SET). The efficacy of these mechanisms is largely dictated by the number and position of hydroxyl groups on the aromatic ring.

Theoretical and Experimental Assessment of Electron/Proton Transfer Pathways

The two primary mechanisms are:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.

Single Electron Transfer followed by Proton Transfer (SET-PT): The compound can donate an electron to a radical, forming a radical cation, which is then stabilized by the loss of a proton.

The specific efficiency of this compound in these pathways would theoretically depend on the bond dissociation enthalpy of the O-H bond and the ionization potential of the molecule, which have not been experimentally determined in available literature. Quantum chemical calculations, such as Density Functional Theory (DFT), would be required to predict these parameters and the most likely reaction mechanism.

Role in Oxidative Stress Models (Cell-free or non-human in vitro systems)

There is a lack of published studies investigating the role of this compound in specific cell-free or non-human in vitro oxidative stress models. Such studies would be essential to determine its capacity to protect against damage from reactive oxygen species (ROS). Typically, the antioxidant activity of a compound is evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Trolox equivalent antioxidant capacity (TEAC) assay. Without such data for this compound, its effectiveness in mitigating oxidative stress remains speculative.

Interaction with Biological Macromolecules (e.g., DNA, RNA)

The potential interaction of this compound with biological macromolecules such as DNA and RNA has not been reported in the scientific literature. Generally, small molecules can interact with nucleic acids through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. The planar aromatic rings of this compound could theoretically allow for intercalative binding. However, experimental verification through techniques like UV-Visible spectroscopy, fluorescence spectroscopy, or circular dichroism is necessary to confirm any such interactions.

Mechanistic Studies of Antimicrobial Activity in Model Systems

While benzoic acid and its derivatives are known for their antimicrobial properties, specific mechanistic studies on the antimicrobial activity of this compound in model systems are not available. The antimicrobial action of phenolic acids is often attributed to their ability to disrupt cell membranes, interfere with essential enzymes, or chelate essential metal ions. For instance, some benzoic acid derivatives have been shown to inhibit bacterial enzymes or alter cell membrane permeability. To understand the antimicrobial mechanism of this compound, studies determining its minimum inhibitory concentration (MIC) against various microorganisms and investigating its effect on bacterial cell morphology and membrane integrity would be required.

Environmental Degradation and Remediation Studies

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are highly effective in degrading recalcitrant organic pollutants by generating powerful reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). The application of AOPs to compounds structurally related to 4-(3-Hydroxybenzoyl)benzoic acid suggests these methods would be effective for its remediation.

Photocatalytic Degradation Mechanisms

Photocatalysis, particularly using titanium dioxide (TiO₂), is a well-studied AOP for the degradation of aromatic compounds. The mechanism involves the generation of electron-hole pairs upon UV irradiation of the semiconductor catalyst. These charge carriers react with water and oxygen to produce hydroxyl radicals and other ROS, which then attack the organic molecule.

For aromatic carboxylic acids like benzoic acid, studies have shown that photocatalytic degradation proceeds via hydroxylation of the aromatic ring, followed by ring cleavage and eventual mineralization to CO₂ and H₂O. researchgate.netmdpi.com In the case of this compound, the initial attack by hydroxyl radicals would likely occur at multiple positions on both benzene (B151609) rings, particularly at the electron-rich sites activated by the hydroxyl and carboxyl groups. The benzoyl group can also be a site of cleavage. Studies on benzophenone-3 (BP-3), a related UV filter, show that photocatalytic degradation leads to the formation of various hydroxylated by-products, including benzaldehyde, benzoic acid, and dihydroxybenzene derivatives, before complete mineralization. nih.gov The degradation of benzoic acid using a magnetic TiO₂/SiO₂/Fe₃O₄ photocatalyst has demonstrated over 50% decomposition within 120 minutes under UV light. researchgate.net

Table 1: Photocatalytic Degradation of Related Aromatic Acids

| Compound | Catalyst | Light Source | Degradation Rate/Efficiency | Reference |

|---|---|---|---|---|

| Benzoic Acid | TiO₂/SiO₂/Fe₃O₄ | UV | >50% in 120 min | researchgate.net |

| Benzoic Acid | LaFeO₃/TiO₂ | 380–800 nm | 93% in 300 min | mdpi.com |

| Benzoic Acid | LaFeO₃/TiO₂ + H₂O₂ | 450 nm | 96% in <120 min | mdpi.com |

| Benzophenone-3 | TiO₂ | UVA | Mineralization enhanced by catalyst | nih.gov |

Fenton and Photo-Fenton Oxidation Kinetics

The Fenton process utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating hydroxyl radicals. The photo-Fenton process enhances this reaction with UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the degradation rate.

Studies on p-hydroxybenzoic acid (4-hydroxybenzoic acid) have demonstrated the effectiveness of Fenton's reagent. nih.govnih.gov Optimal degradation is typically achieved under acidic conditions (pH ≈ 3.0). nih.gov For instance, p-hydroxybenzoic acid was effectively degraded within 10 minutes using a molar ratio of H₂O₂ to substrate of 4:1 and H₂O₂ to Fe²⁺ of 15:1. nih.gov The oxidation kinetics of p-hydroxybenzoic acid were described by a pseudo-first-order model. nih.gov Research on benzoic acid degradation showed that a heterogeneous Fenton-like process using an Fe³⁺-Al₂O₃ catalyst achieved 91.7% degradation in 35 minutes.

The degradation of this compound via Fenton and photo-Fenton processes would likely involve initial hydroxylation of the aromatic rings, leading to the formation of di- and tri-hydroxylated derivatives, followed by cleavage of the carbonyl bridge and subsequent ring opening. The presence of the hydroxyl group on one ring and the carboxylic acid on the other would influence the reaction kinetics and the specific intermediates formed.

Table 2: Fenton/Photo-Fenton Oxidation of Related Compounds

| Compound | Process | Key Conditions | Degradation Efficiency | Reference |

|---|---|---|---|---|

| p-Hydroxybenzoic Acid | Fenton | pH=3.0, T=30°C, H₂O₂:substrate=4:1 | Effective degradation in 10 min | nih.gov |

| p-Hydroxybenzoic Acid | Fenton | Continuous feed | Qualitative model fit | nih.gov |

| Benzoic Acid | Heterogeneous Fenton-like | pH=3, 12.5 g/L Fe³⁺-Al₂O₃ | 91.7% in 35 min |

Ozonation and Sonolysis Pathways

Ozonation is another powerful AOP that can degrade organic pollutants either through direct reaction with molecular ozone or, more commonly, through the generation of hydroxyl radicals from ozone decomposition, especially at alkaline pH. Catalytic ozonation, using catalysts like Fe₃O₄/MWCNTs, can enhance the degradation of compounds like p-hydroxybenzoic acid, achieving complete degradation within 10 minutes and over 35% mineralization in 30 minutes. bioline.org.br Studies on benzoic acid have shown that it is relatively inert to direct ozone attack but can be efficiently degraded via hydroxyl radical-mediated reactions, even at acidic pH, in a self-enhanced process. nih.gov The degradation pathway involves hydroxylation, ring opening to form unsaturated carbonyl compounds, and finally mineralization. rsc.org

Sonolysis, the application of high-frequency ultrasound, creates acoustic cavitation—the formation, growth, and collapse of microbubbles. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic decomposition of pollutants and the formation of ROS from water sonolysis. While specific data on the sonolysis of this compound is unavailable, studies on related parabens (esters of p-hydroxybenzoic acid) show that sonolysis leads to hydroxylation, hydrolysis, and eventual mineralization.

Biodegradation Pathways in Environmental Systems

Biodegradation is a key process in the natural attenuation of organic compounds. The structural components of this compound—two substituted benzene rings linked by a ketone group—are found in many naturally occurring and anthropogenic compounds, for which microbial degradation pathways have been elucidated.

Microbial Metabolisms of Related Aromatic Compounds

The microbial degradation of simple aromatic acids is well-documented. Microorganisms typically convert these compounds into central intermediates like catechol, protocatechuate, or gentisate, which are then processed through ring-cleavage pathways (ortho- or meta-cleavage) into the tricarboxylic acid (TCA) cycle.